
PNU 142633
Übersicht
Beschreibung
PNU-142633 ist ein experimenteller Medikamentenkandidat, der hauptsächlich zur Behandlung von Migräne untersucht wird. Er wirkt als selektiver, hoch affiner Antagonist des 5-Hydroxytryptamin-1D-Rezeptors. Diese Verbindung hat sich aufgrund ihrer höheren Affinität für den 5-Hydroxytryptamin-1D-Rezeptor im Vergleich zum 5-Hydroxytryptamin-1B-Rezeptor als vielversprechend erwiesen, der ein häufiges Ziel für typische Migränemedikamente wie Triptane ist .
Herstellungsmethoden
Die Synthese von PNU-142633 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:
Bildung des Isochromanrings: Die Synthese beginnt mit der Bildung der Isochromanringstruktur.
Einführung des Piperazin-Moleküls: Der Piperazinring wird durch eine nucleophile Substitutionsreaktion eingeführt.
Carbamoylierung: Der letzte Schritt beinhaltet die Carbamoylierung des Piperazinrings zur Bildung des gewünschten Produkts, PNU-142633.
Die Reaktionsbedingungen für diese Schritte umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um hohe Ausbeuten und Reinheit des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
The synthesis of PNU-142633 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the Isochroman Ring: The synthesis begins with the formation of the isochroman ring structure.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Carbamoylation: The final step involves the carbamoylation of the piperazine ring to form the desired product, PNU-142633.
The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
PNU-142633 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten an den aromatischen Ring oder das Piperazinmolekül einzuführen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid sowie verschiedene Nucleophile und Elektrophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Chemical Profile
- Chemical Name : (1S)-1-[2-[4-[4-(Aminocarbonyl)phenyl]-1-piperazinyl]ethyl]-3,4-dihydro-N-methyl-1H-2-benzopyran-6-carboxamide
- Molecular Formula : C24H30N4O3
- Molecular Weight : 414.52 g/mol
- Purity : ≥98%
This compound exhibits a Ki value of 6 nM at the human 5-HT1D receptor, indicating a strong binding affinity, while showing negligible affinity for the 5-HT1B receptor (Ki > 18,000 nM) .
This compound has been shown to:
- Inhibit sympathetic tachycardic responses.
- Block neurogenic plasma protein extravasation in vivo.
- Reduce trigeminal ganglion-induced increases in blood flow .
Efficacy in Migraine Models
In preclinical studies, this compound demonstrated efficacy comparable to sumatriptan, a commonly used migraine medication. It was found to effectively prevent plasma protein extravasation induced by trigeminal ganglion stimulation and reduced blood flow increases in relevant brain regions .
Comparison with Other Agonists
Agent | Ki Value (nM) | Effectiveness |
---|---|---|
This compound | 6 | Comparable to sumatriptan |
Sumatriptan | ~14 | Standard migraine treatment |
Other agonists | Varied | Less selective or effective |
This compound’s selective action on the 5-HT1D receptor suggests that it may offer benefits over traditional triptans by potentially reducing side effects associated with non-selective agonists .
Phase II Trials
A notable Phase II trial investigated the safety and efficacy of this compound in patients experiencing acute migraine attacks. The study involved a randomized, double-blind, placebo-controlled design with participants receiving a single oral dose of either this compound or placebo. Results indicated no statistically significant differences in headache relief between the two groups at various time points post-administration .
Adverse Events Reported :
- Chest pain (2 patients)
- QTc prolongation (3 patients)
These findings suggest that while this compound may have therapeutic potential, further research is necessary to establish its clinical utility and safety profile .
Summary of Findings from Clinical Studies
Study Type | Findings |
---|---|
Phase II Trial | No significant headache relief vs placebo |
Adverse Events | Chest pain, QTc prolongation |
Preclinical Efficacy | Comparable efficacy to sumatriptan |
Wirkmechanismus
PNU-142633 exerts its effects by selectively binding to and antagonizing the 5-hydroxytryptamine 1D receptor. This receptor is involved in the regulation of neurotransmitter release and vascular tone. By blocking the 5-hydroxytryptamine 1D receptor, PNU-142633 inhibits the release of neurotransmitters that contribute to migraine pain and reduces the dilation of blood vessels in the brain, which is a key factor in migraine pathophysiology .
Vergleich Mit ähnlichen Verbindungen
PNU-142633 ist einzigartig in seiner hohen Selektivität für den 5-Hydroxytryptamin-1D-Rezeptor im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:
Sumatriptan: Ein häufig verwendetes Migränemedikament, das sowohl den 5-Hydroxytryptamin-1B- als auch den 5-Hydroxytryptamin-1D-Rezeptor angreift.
Zolmitriptan: Ein weiteres Migränemedikament mit einem ähnlichen Wirkmechanismus wie Sumatriptan.
Rizatriptan: Ein selektiver 5-Hydroxytryptamin-Rezeptor-Agonist, der zur Akutbehandlung von Migräne eingesetzt wird.
Im Vergleich zu diesen Verbindungen hat PNU-142633 eine höhere Affinität für den 5-Hydroxytryptamin-1D-Rezeptor, was zu weniger Nebenwirkungen im Zusammenhang mit dem 5-Hydroxytryptamin-1B-Rezeptor führen kann .
Biologische Aktivität
PNU 142633 is a highly selective and potent agonist of the 5-HT1D receptor, which plays a significant role in various physiological processes, including modulation of vascular tone and neurotransmitter release. This article reviews the biological activity of this compound through detailed research findings, case studies, and data tables.
- Chemical Name : (1S)-1-[2-[4-[4-(Aminocarbonyl)phenyl]-1-piperazinyl]ethyl]-3,4-dihydro-N-methyl-1H-2-benzopyran-6-carboxamide
- Molecular Formula : C24H30N4O3
- Purity : ≥98%
This compound selectively activates the 5-HT1D receptor with a high affinity (K_i value of 6 nM) while showing significantly lower affinity for the 5-HT1B receptor (>18000 nM) . This selectivity is crucial for its therapeutic applications, particularly in treating migraines and cardiovascular conditions.
Anti-Migraine Activity
This compound has been shown to exert anti-migraine effects by inhibiting neurogenic plasma protein extravasation and sympathetically-induced tachycardia in animal models. In preclinical studies, it demonstrated efficacy in reducing migraine-like symptoms without significantly altering vascular resistance in cerebral arteries, unlike other triptans such as sumatriptan .
Cardiovascular Effects
Research indicates that this compound does not increase vascular resistance in carotid or coronary arteries, suggesting a unique profile among 5-HT agonists. This characteristic may reduce the risk of vasoconstriction-related side effects commonly associated with other migraine treatments .
Study on Capsaicin-Induced Responses
A study investigated the effects of various agonists, including this compound, on capsaicin-induced responses in canine models. The results indicated that this compound effectively inhibited carotid vasodilator responses to capsaicin, suggesting its potential utility in managing pain associated with migraines .
Pharmacological Profile Comparison
The following table summarizes the pharmacological profiles of different 5-HT agonists:
Compound | 5-HT1B Affinity (nM) | 5-HT1D Affinity (nM) |
---|---|---|
Sumatriptan | 7.8 | 8.5 |
Donitriptan | 9.4 | 9.3 |
PNU-142633 | 4.8 | 8.3 |
PNU-109291 | 5.23 | 9.04 |
SB224289 | 8.0 | 6.2 |
BRL15572 | 6.1 | 7.9 |
This table illustrates that this compound has a superior affinity for the 5-HT1B receptor compared to other compounds, which may contribute to its efficacy .
Eigenschaften
IUPAC Name |
(1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-26-24(30)19-4-7-21-18(16-19)9-15-31-22(21)8-10-27-11-13-28(14-12-27)20-5-2-17(3-6-20)23(25)29/h2-7,16,22H,8-15H2,1H3,(H2,25,29)(H,26,30)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTVCCRNJOGKGA-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC2=C(C=C1)[C@@H](OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431734 | |
Record name | PNU-142633 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187665-65-2 | |
Record name | (1S)-1-[2-[4-[4-(Aminocarbonyl)phenyl]-1-piperazinyl]ethyl]-3,4-dihydro-N-methyl-1H-2-benzopyran-6-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187665-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PNU-142633 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187665652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PNU-142633 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PNU-142633 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B54P1BQ73L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.